Dbdad

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

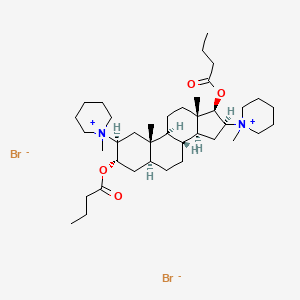

Structure

3D Structure of Parent

Properties

CAS No. |

73319-20-7 |

|---|---|

Molecular Formula |

C39H68Br2N2O4 |

Molecular Weight |

788.8 g/mol |

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-butanoyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate;dibromide |

InChI |

InChI=1S/C39H68N2O4.2BrH/c1-7-15-35(42)44-34-25-28-17-18-29-30(39(28,4)27-33(34)41(6)23-13-10-14-24-41)19-20-38(3)31(29)26-32(37(38)45-36(43)16-8-2)40(5)21-11-9-12-22-40;;/h28-34,37H,7-27H2,1-6H3;2*1H/q+2;;/p-2/t28-,29+,30-,31-,32-,33-,34-,37-,38-,39-;;/m0../s1 |

InChI Key |

STPYLHPYPGPHRI-PFTBPTPCSA-L |

SMILES |

CCCC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)CCC)[N+]6(CCCCC6)C)C.[Br-].[Br-] |

Isomeric SMILES |

CCCC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)CCC)[N+]6(CCCCC6)C)C.[Br-].[Br-] |

Canonical SMILES |

CCCC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)CCC)[N+]6(CCCCC6)C)C.[Br-].[Br-] |

Other CAS No. |

95508-16-0 |

Synonyms |

3 alpha,17 beta-dibutyryloxy-2 beta,16 beta-dipiperidino-5 alpha-androstane dimethobromide 3,17-dibutyryloxy-2,16-dipiperidinoandrostane dimethobromide DBDAD |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the dadA Protein in Escherichia coli

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The dadA gene in Escherichia coli encodes the enzyme D-amino acid dehydrogenase (DadA), a flavoprotein crucial for the catabolism of D-amino acids, particularly D-alanine. This enzyme facilitates the use of D-alanine as a sole source of carbon, nitrogen, and energy. DadA is a key component of the dad operon, which also includes the dadX gene, encoding an alanine racemase. The expression of the dad operon is tightly regulated, being inducible by L- and D-alanine and subject to catabolite repression by glucose. This guide provides a comprehensive overview of the DadA protein, including its function, kinetic properties, regulation, and methods for its study. This information is critical for researchers investigating bacterial metabolism, cell wall synthesis, and for professionals in drug development targeting novel bacterial pathways.

Core Function of DadA

DadA catalyzes the FAD-dependent oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia. The primary physiological substrate is D-alanine, which is converted to pyruvate and ammonia[1]. This reaction is a critical step in the pathway that allows E. coli to utilize D-alanine, a component of the bacterial cell wall, as a nutrient source[1].

The overall reaction catalyzed by DadA is as follows:

D-amino acid + H₂O + Acceptor → α-keto acid + NH₃ + Reduced Acceptor

DadA exhibits broad substrate specificity, with the highest activity towards D-alanine. It can also act on other D-amino acids such as D-methionine, D-serine, and D-proline, but not on their L-enantiomers[1].

The dad Operon: Genetic Context and Regulation

The dadA gene is part of the dad operon, which also contains the dadX gene, encoding a catabolic alanine racemase[2][3]. Alanine racemase (DadX) catalyzes the interconversion of L-alanine and D-alanine. This enzymatic activity is crucial as it provides the substrate for DadA (D-alanine) from L-alanine, which is more commonly available.

The expression of the dad operon is regulated by both an inducer and catabolite repression:

-

Induction: The operon is induced by the presence of either L-alanine or D-alanine[4].

-

Catabolite Repression: In the presence of glucose, the expression of the dad operon is repressed[4][5]. This is a classic example of catabolite repression mediated by the cAMP receptor protein (CRP). The promoter region of the dad operon contains binding sites for the cAMP-CRP complex. When glucose levels are low, intracellular cAMP levels rise, leading to the formation of the cAMP-CRP complex. This complex then binds to the dad operon promoter, enhancing transcription[2][3].

Signaling Pathway of dad Operon Regulation

Caption: Regulation of the E. coli dad operon.

Quantitative Data

The enzymatic activity of DadA has been characterized, and key kinetic parameters have been determined for various substrates.

| Substrate | Km (mM) | Vmax (relative activity %) | kcat (s⁻¹) | Optimal pH | Reference |

| D-Alanine | 30 | 100 | Not Reported | ~8.9 | [1][6] |

| D-Methionine | Not Reported | Lower than D-alanine | Not Reported | Not Reported | [1] |

| D-Serine | Not Reported | Lower than D-alanine | Not Reported | Not Reported | [1] |

| D-Proline | Not Reported | Lower than D-alanine | Not Reported | Not Reported | [1] |

| 3,4-dehydro-D-proline | 6.4 | Not Reported | Not Reported | ~9.0 | [1] |

Inhibitors:

| Inhibitor | Type of Inhibition | Ki | IC50 | Reference |

| D-cycloserine | Not Specified | Not Reported | Not Reported | [1] |

Experimental Protocols

D-amino acid dehydrogenase (DadA) Enzyme Assay

This protocol describes a spectrophotometric assay to measure the activity of D-amino acid dehydrogenase. The assay couples the reduction of an artificial electron acceptor to the oxidation of the D-amino acid substrate.

Materials:

-

Purified DadA enzyme

-

Potassium phosphate buffer (100 mM, pH 8.0)

-

D-Alanine (or other D-amino acid substrate) solution (1 M)

-

2,6-Dichlorophenolindophenol (DCPIP) solution (2 mM)

-

Phenazine methosulfate (PMS) solution (20 mM)

-

Spectrophotometer capable of reading at 600 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL of 100 mM potassium phosphate buffer (pH 8.0)

-

100 µL of 2 mM DCPIP

-

50 µL of 20 mM PMS

-

-

Add a specific amount of purified DadA enzyme to the reaction mixture and mix gently.

-

Initiate the reaction by adding 50 µL of 1 M D-alanine solution.

-

Immediately monitor the decrease in absorbance at 600 nm over time at a constant temperature (e.g., 30°C). The rate of DCPIP reduction is proportional to the enzyme activity.

-

Calculate the enzyme activity using the molar extinction coefficient of DCPIP at 600 nm (21 mM⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the specified conditions.

Construction and Analysis of a dadA-lacZ Transcriptional Fusion

This protocol outlines the creation of a transcriptional fusion between the dadA promoter and the lacZ reporter gene to study the regulation of dadA expression.

Materials:

-

E. coli strain of interest

-

A suicide vector carrying a promoterless lacZ gene (e.g., a derivative of pRS415).

-

Primers to amplify the dadA promoter region.

-

Restriction enzymes and T4 DNA ligase.

-

Competent E. coli cells for cloning and conjugation.

-

Media for bacterial growth (e.g., LB broth and agar).

-

Inducers (D-alanine or L-alanine) and repressors (glucose).

-

Reagents for β-galactosidase assay (ONPG, Z-buffer).

Procedure:

-

Cloning the dadA promoter:

-

Amplify the promoter region of the dadA gene from E. coli genomic DNA using PCR with primers containing appropriate restriction sites.

-

Digest the PCR product and the lacZ fusion vector with the corresponding restriction enzymes.

-

Ligate the digested promoter fragment into the vector upstream of the promoterless lacZ gene.

-

Transform the ligation mixture into a suitable cloning strain of E. coli.

-

Select for transformants and verify the correct insertion by restriction analysis and DNA sequencing.

-

-

Integration of the fusion into the chromosome (optional but recommended for stable, single-copy analysis):

-

Transfer the constructed plasmid into a donor E. coli strain for conjugation.

-

Mate the donor strain with the recipient strain of interest.

-

Select for transconjugants that have integrated the fusion construct into their chromosome via homologous recombination.

-

-

β-Galactosidase Assay to Measure Gene Expression:

-

Grow the E. coli strain containing the dadA-lacZ fusion in minimal medium with different carbon sources (e.g., glycerol as a non-repressing carbon source) and in the presence or absence of inducers (alanine) and repressors (glucose).

-

Harvest cells in the mid-logarithmic growth phase.

-

Permeabilize the cells (e.g., with chloroform and SDS).

-

Perform a β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.

-

Measure the production of o-nitrophenol by monitoring the absorbance at 420 nm.

-

Calculate the β-galactosidase activity in Miller units to quantify dadA promoter activity under different conditions.

-

Purification of His-tagged DadA Protein

This protocol describes the overexpression and purification of a recombinant DadA protein with a polyhistidine tag (His-tag) from E. coli.

Materials:

-

An expression vector containing the dadA gene fused to a His-tag sequence (e.g., pET vector series).

-

E. coli expression host strain (e.g., BL21(DE3)).

-

LB broth containing the appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

Ni-NTA (Nickel-Nitriloacetic acid) affinity chromatography resin.

-

Sonciator or other cell disruption equipment.

-

Centrifuge.

Procedure:

-

Overexpression of His-tagged DadA:

-

Transform the DadA expression vector into the E. coli expression host.

-

Inoculate a large culture of LB broth (with antibiotic) with an overnight culture of the transformed cells.

-

Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture for several hours at a lower temperature (e.g., 18-30°C) to improve protein solubility.

-

Harvest the cells by centrifugation.

-

-

Cell Lysis and Lysate Preparation:

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Collect the supernatant containing the soluble His-tagged DadA protein.

-

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA resin with lysis buffer.

-

Load the cleared lysate onto the equilibrated resin and allow the protein to bind.

-

Wash the resin with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged DadA protein with elution buffer.

-

Collect the eluate in fractions.

-

-

Analysis and Storage:

-

Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.

-

Pool the fractions containing pure DadA.

-

Dialyze the purified protein against a suitable storage buffer (e.g., containing glycerol) and store at -80°C.

-

Mandatory Visualizations

Experimental Workflow for DadA Functional Analysis

Caption: Experimental workflow for DadA characterization.

Conclusion

The DadA protein is a vital enzyme in the metabolic versatility of E. coli, enabling the utilization of D-amino acids as nutrient sources. Its activity is intricately linked to the co-transcribed alanine racemase, DadX, and is subject to sophisticated regulation at the transcriptional level. Understanding the function, kinetics, and regulation of DadA is not only fundamental to bacterial physiology but also presents opportunities for the development of novel antimicrobial strategies. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important bacterial enzyme.

References

- 1. Organization and expression of the Escherichia coli K-12 dad operon encoding the smaller subunit of D-amino acid dehydrogenase and the catabolic alanine racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The steady-state kinetics of the NADH-dependent nitrite reductase from Escherichia coli K 12. Nitrite and hydroxylamine reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

- 6. devtoolsdaily.com [devtoolsdaily.com]

The Inner Workings of D-Amino Acid Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acid dehydrogenase (DAAD) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. This enzyme plays a crucial role in the metabolism of D-amino acids in various bacteria and has garnered significant interest in the biotechnology and pharmaceutical industries. Its stereospecificity and broad substrate range make it a valuable tool for the synthesis of chiral compounds, particularly enantiomerically pure D-amino acids, which are important building blocks for many pharmaceuticals. This technical guide provides an in-depth exploration of the core mechanism of D-amino acid dehydrogenase, encompassing its catalytic cycle, active site architecture, and the experimental methodologies used to elucidate its function.

Core Mechanism of D-Amino Acid Dehydrogenase

D-amino acid dehydrogenase catalyzes the oxidation of a D-amino acid to an α-imino acid, which is then non-enzymatically hydrolyzed to the corresponding α-keto acid and ammonia. The enzyme utilizes a flavin adenine dinucleotide (FAD) cofactor, which is reduced during the oxidative half-reaction and subsequently reoxidized by an electron acceptor. While some DAADs are membrane-bound and utilize coenzyme Q as the physiological electron acceptor, others are soluble and can use artificial electron acceptors or are NAD(P)+-dependent.[1][2]

The catalytic mechanism is widely believed to proceed via a hydride transfer from the α-carbon of the D-amino acid substrate to the N5 atom of the FAD cofactor.[3][4] This is in contrast to a carbanion mechanism. The key steps of the proposed catalytic cycle are:

-

Substrate Binding: The D-amino acid substrate binds to the active site of the enzyme. Specific amino acid residues within the active site are responsible for recognizing and orienting the substrate for catalysis.

-

Deprotonation: A basic residue in the active site, or a water molecule, abstracts a proton from the amino group of the substrate.[4]

-

Hydride Transfer: A hydride ion (H-) is transferred from the α-carbon of the deprotonated substrate to the N5 position of the FAD cofactor, resulting in the formation of a reduced FADH- and an α-imino acid intermediate.

-

Product Release: The α-imino acid product dissociates from the enzyme.

-

Hydrolysis: The unstable α-imino acid is spontaneously hydrolyzed in the aqueous environment to the corresponding α-keto acid and ammonia.

-

Cofactor Reoxidation: The reduced FADH- is reoxidized by an electron acceptor, regenerating the active FAD cofactor for the next catalytic cycle.

Key Active Site Residues

The active site of D-amino acid dehydrogenase is a highly specialized microenvironment that facilitates substrate binding and catalysis. While the specific residues can vary between different DAADs, studies involving site-directed mutagenesis and structural analysis have identified several key players. For instance, in engineered DAADs derived from meso-diaminopimelate dehydrogenase (meso-DAPDH), residues within the substrate-binding pocket have been mutated to alter substrate specificity.[5][6] In D-arginine dehydrogenase from Pseudomonas aeruginosa, residues such as Arg222, Arg305, Tyr249, Glu87, and His48, along with active site water molecules, are crucial for binding and catalysis.[4]

Quantitative Data on D-Amino Acid Dehydrogenase Activity

The catalytic efficiency of D-amino acid dehydrogenases can be quantified by determining their kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters are crucial for comparing the performance of different enzymes and for optimizing biocatalytic processes.

| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Escherichia coli K12 | D-Alanine | 30 | - | - | 8.9 | - | [7][8] |

| Escherichia coli K12 | 3,4-dehydro-D-proline | 6.4 | - | - | ~9 | - | [8] |

| Engineered Ureibacillus thermosphaericus meso-DAPDH | meso-Diaminopimelate | 1.6 | - | - | 10.5 | 65 | [9] |

| Engineered Ureibacillus thermosphaericus meso-DAPDH | NADP+ | 0.13 | - | - | 10.5 | 65 | [9] |

| Engineered Symbiobacterium thermophilum meso-DAPDH (H227V mutant) | Phenylpyruvic acid | - | 2.39 ± 0.06 | - | - | - | [5] |

| Pig Kidney D-Amino Acid Oxidase (for comparison) | D-Alanine | - | - | 1225 | - | - | [10] |

| Pig Kidney D-Amino Acid Oxidase (Y224F mutant) | D-Alanine | - | - | 45 | - | - | [10] |

| Pig Kidney D-Amino Acid Oxidase (Y228F mutant) | D-Alanine | - | - | 10 | - | - | [10] |

Note: A dash (-) indicates that the data was not available in the cited sources. U/mg refers to units of enzyme activity per milligram of protein.

Experimental Protocols

Spectrophotometric Assay for D-Amino Acid Dehydrogenase Activity (NAD(P)+-dependent)

This protocol describes a continuous spectrophotometric assay to determine the activity of NAD(P)+-dependent D-amino acid dehydrogenases by monitoring the increase in absorbance at 340 nm due to the formation of NAD(P)H.

Materials:

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes (1 cm path length)

-

Buffer solution (e.g., 100 mM Tris-HCl, pH 8.0)

-

D-amino acid substrate solution (e.g., 100 mM D-Alanine in buffer)

-

NAD(P)+ solution (e.g., 10 mM in buffer)

-

Purified D-amino acid dehydrogenase enzyme solution

-

Ammonia source (e.g., 2 M NH4Cl, for the reductive amination reaction)

-

α-keto acid substrate solution (e.g., 100 mM α-ketoglutarate, for the reductive amination reaction)

-

NAD(P)H solution (e.g., 10 mM in buffer, for the reductive amination reaction)

Procedure for Oxidative Deamination:

-

Prepare a reaction mixture in a cuvette containing:

-

880 µL of buffer solution

-

50 µL of D-amino acid substrate solution (final concentration will vary depending on the enzyme's Km)

-

50 µL of NAD(P)+ solution (final concentration typically 0.5-1 mM)

-

-

Mix gently by inverting the cuvette.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm for 1-2 minutes.

-

Initiate the reaction by adding 20 µL of the enzyme solution to the cuvette.

-

Immediately mix and start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

Procedure for Reductive Amination:

-

Prepare a reaction mixture in a cuvette containing:

-

830 µL of buffer solution

-

50 µL of α-keto acid substrate solution

-

50 µL of ammonia solution

-

50 µL of NAD(P)H solution (final concentration typically 0.1-0.2 mM)

-

-

Mix gently and record the baseline absorbance at 340 nm.

-

Initiate the reaction by adding 20 µL of the enzyme solution.

-

Immediately mix and monitor the decrease in absorbance at 340 nm.

-

Calculate the initial reaction rate.

Calculation of Enzyme Activity:

The enzyme activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA340/min) / (ε * l) * 1000

where:

-

ΔA340/min is the initial rate of change in absorbance at 340 nm.

-

ε is the molar extinction coefficient of NAD(P)H at 340 nm (6220 M⁻¹cm⁻¹).[11]

-

l is the path length of the cuvette (typically 1 cm).

Site-Directed Mutagenesis to Investigate Active Site Residues

This protocol provides a general workflow for using site-directed mutagenesis to probe the function of specific amino acid residues in the active site of D-amino acid dehydrogenase.

Materials:

-

Plasmid DNA containing the gene for D-amino acid dehydrogenase.

-

Mutagenic primers containing the desired mutation.

-

High-fidelity DNA polymerase.

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells for transformation.

-

LB agar plates with appropriate antibiotic for selection.

-

DNA sequencing services.

-

Protein expression and purification reagents.

Procedure:

-

Primer Design: Design a pair of complementary mutagenic primers that contain the desired nucleotide change to alter the target amino acid residue.

-

Mutagenesis PCR: Perform PCR using the plasmid DNA as a template, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs. This will generate a new plasmid containing the desired mutation.

-

DpnI Digestion: Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the parental template DNA and leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Screening: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies and grow them in liquid culture.

-

Plasmid Isolation and Sequencing: Isolate the plasmid DNA from the selected colonies and verify the presence of the desired mutation by DNA sequencing.

-

Protein Expression and Purification: Express the mutant protein in a suitable expression system and purify it to homogeneity.

-

Functional Characterization: Characterize the kinetic properties of the mutant enzyme using the spectrophotometric assay described above and compare them to the wild-type enzyme to determine the effect of the mutation on enzyme function.[12]

Visualizations

Catalytic Cycle of D-Amino Acid Dehydrogenase

Caption: Proposed catalytic cycle of D-amino acid dehydrogenase.

Experimental Workflow for Site-Directed Mutagenesis

References

- 1. Creation of a thermostable NADP⁺-dependent D-amino acid dehydrogenase from Ureibacillus thermosphaericus strain A1 meso-diaminopimelate dehydrogenase by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Artificial Thermostable D-Amino Acid Dehydrogenase: Creation and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. Computational Insights on the Hydride and Proton Transfer Mechanisms of D-Arginine Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineering the meso-Diaminopimelate Dehydrogenase from Symbiobacterium thermophilum by Site Saturation Mutagenesis for d-Phenylalanine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-amino acid dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. uniprot.org [uniprot.org]

- 9. researchgate.net [researchgate.net]

- 10. Studies on the kinetic mechanism of pig kidney D-amino acid oxidase by site-directed mutagenesis of tyrosine 224 and tyrosine 228 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. Site-directed mutagenesis of phosphorylation sites of the branched chain alpha-ketoacid dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulation and Expression of the dadA Gene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the regulation and expression of the dadA gene, a key component of D-amino acid metabolism in Escherichia coli and other bacteria. The guide details the genetic architecture of the dad operon, the roles of primary regulatory proteins, the influence of effector molecules, and detailed protocols for key experimental analyses.

Introduction to the dad Operon

The dadA gene encodes the D-amino acid dehydrogenase, an enzyme responsible for the catabolism of D-amino acids. In E. coli, dadA is part of the dadAX operon, where dadX encodes a catabolic alanine racemase that converts L-alanine to D-alanine. This co-regulation allows the cell to efficiently utilize L-alanine as a carbon and nitrogen source. The expression of the dadAX operon is tightly controlled at the transcriptional level in response to the availability of specific amino acids and the cell's overall metabolic state.

Core Regulatory Mechanisms

The expression of the dadA gene is primarily controlled by two key regulatory systems: negative regulation by the Leucine-responsive regulatory protein (Lrp) and positive regulation via catabolite repression, mediated by the cAMP receptor protein (CRP).

-

Lrp-mediated Repression and Induction: The Leucine-responsive regulatory protein (Lrp) acts as the primary repressor of the dad operon. In the absence of specific amino acids, Lrp binds to multiple sites within the dad promoter region, sterically hindering the binding of RNA polymerase and repressing transcription.[1] The amino acids L-alanine and L-leucine function as inducers. When present, they bind to Lrp, causing a conformational change that reduces Lrp's affinity for the dad promoter DNA.[1] This de-repression allows for transcription to occur.

-

Catabolite Repression: The dad operon is also subject to catabolite repression, a global regulatory mechanism that ensures the preferential use of glucose over other carbon sources.[1] When glucose levels are low, intracellular cyclic AMP (cAMP) levels rise. cAMP binds to the cAMP receptor protein (CRP), forming the CRP-cAMP complex. This complex binds to specific sites in the dad promoter, enhancing the recruitment and binding of RNA polymerase, thereby activating transcription.[1]

Signaling Pathway Diagram

The interplay between Lrp, CRP-cAMP, and inducer molecules at the dad operon promoter dictates the level of gene expression.

Quantitative Expression Analysis

The regulation of the dad operon results in significant changes in gene expression levels, which can be quantified using reporter gene fusions, such as dad-lacZ.

| Condition | Genetic Background | Fold Change in Expression | Regulatory State |

| Minimal Medium | Wild-Type | 1 (Basal Level) | Repressed |

| Minimal Medium + Alanine/Leucine | Wild-Type | 4 to 7-fold increase[1] | Induced / De-repressed |

| Minimal Medium | lrp knockout mutant | High constitutive expression[1] | Constitutively Active |

| Medium containing Glucose | Wild-Type | Repressed | Catabolite Repressed |

Experimental Protocols

Studying the regulation of the dadA gene involves a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Construction of a dad-lacZ Operon Fusion

This protocol allows for the quantitative measurement of dad operon promoter activity by fusing it to the lacZ gene, which encodes the easily assayable β-galactosidase enzyme.

Objective: To create a transcriptional fusion of the dad promoter region to a promoterless lacZ gene on the bacterial chromosome.

Methodology:

-

Primer Design: Design PCR primers to amplify the promoter region of the dad operon. The forward primer should include a restriction site (e.g., EcoRI) and the reverse primer should be designed to create an in-frame fusion with the lacZ gene in the target vector and include another restriction site (e.g., BamHI).

-

PCR Amplification: Amplify the dad promoter region from E. coli genomic DNA using high-fidelity DNA polymerase.

-

Vector and Insert Preparation: Digest both the amplified promoter fragment and a suitable suicide or integration vector containing a promoterless lacZ gene (e.g., pRS415) with the chosen restriction enzymes (EcoRI and BamHI).

-

Ligation: Ligate the digested dad promoter fragment into the digested vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).

-

Selection and Verification: Select for transformants on appropriate antibiotic plates. Verify the correct insertion by colony PCR and Sanger sequencing.

-

Chromosomal Integration: Transfer the verified plasmid into a recipient E. coli strain capable of homologous recombination (e.g., using λ Red recombinase methods) to integrate the dad-lacZ fusion into a specific, non-essential chromosomal locus. Select for successful integrants.

β-Galactosidase Activity Assay (Miller Assay)

This assay quantifies the expression level of the dad-lacZ fusion by measuring the enzymatic activity of β-galactosidase.

Materials:

-

Z-buffer (Na2HPO4·7H2O, NaH2PO4·H2O, KCl, MgSO4·7H2O, β-mercaptoethanol, pH 7.0)

-

Overnight cultures of dad-lacZ fusion strains grown under desired conditions (e.g., with/without L-alanine).

-

Chloroform

-

0.1% SDS

-

ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in phosphate buffer)

-

1 M Na2CO3 solution

Procedure:

-

Culture Growth: Grow 5 mL cultures of the dad-lacZ strains to mid-log phase (OD600 ≈ 0.4-0.6) in the appropriate media (e.g., M9 minimal medium with and without 0.4% L-alanine).

-

Cell Permeabilization: Transfer 1 mL of each culture to a new tube. Add 2 drops of chloroform and 1 drop of 0.1% SDS. Vortex vigorously for 10 seconds to lyse the cells.

-

Pre-incubation: Equilibrate the tubes in a 28°C water bath for 5 minutes.

-

Enzymatic Reaction: Start the reaction by adding 0.2 mL of ONPG solution to each tube and start a timer.

-

Reaction Termination: Once a visible yellow color develops, stop the reaction by adding 0.5 mL of 1 M Na2CO3. Record the reaction time.

-

Measurement: Centrifuge the tubes to pellet cell debris. Measure the absorbance of the supernatant at 420 nm (for the yellow o-nitrophenol product) and 550 nm (to scatter light from cell debris). Also, measure the OD600 of the original cultures.

-

Calculation: Calculate Miller Units using the formula: Miller Units = 1000 * [ (A420 - 1.75 * A550) ] / [ (Time in min) * (Volume in mL) * (OD600) ]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to demonstrate the direct binding of a purified protein (e.g., Lrp) to a specific DNA fragment (the dad promoter).[1]

Procedure:

-

Probe Preparation: Amplify the dad promoter region (~200-300 bp) via PCR. Label the DNA fragment at the 5' end with [γ-32P]ATP using T4 polynucleotide kinase or with a non-radioactive tag like biotin or a fluorophore.

-

Binding Reactions: Set up reactions in a binding buffer containing the labeled probe (constant concentration) and increasing concentrations of purified Lrp protein. Set up control lanes with no Lrp, and competition lanes with an excess of unlabeled specific (or non-specific) DNA. To test the effect of inducers, add L-alanine or L-leucine to designated reactions.

-

Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow protein-DNA binding to reach equilibrium.

-

Electrophoresis: Load the samples onto a native (non-denaturing) polyacrylamide gel and run in a cold room to prevent dissociation of the complexes.

-

Detection: Dry the gel and expose it to X-ray film (for 32P) or visualize using an appropriate imaging system. A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex. The reduction of this shift in the presence of alanine demonstrates the inducer's effect.[1]

Conclusion

The regulation of the dadA gene in E. coli is a well-characterized model system illustrating the integration of specific and global regulatory signals to control gene expression. The negative, inducible control by Lrp in response to alanine, combined with positive, catabolite-sensitive activation by CRP-cAMP, allows the cell to fine-tune the expression of D-amino acid catabolic enzymes to match its metabolic needs. The experimental protocols outlined in this guide provide a robust framework for investigating this and other bacterial gene regulatory networks, offering valuable tools for researchers in microbiology, molecular biology, and drug development targeting bacterial metabolic pathways.

References

Unveiling the Architectural Blueprint of D-Amino Acid Dehydrogenase: A Technical Guide to its Structural Domains

For Immediate Release

A comprehensive technical guide detailing the structural domains of D-amino acid dehydrogenase (DAAD), a flavoenzyme with significant implications in biotechnology and drug development, is now available for researchers, scientists, and professionals in the pharmaceutical industry. This guide provides an in-depth exploration of the enzyme's core components, offering valuable insights into its function and potential applications.

D-amino acid dehydrogenase catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. This enzymatic activity is of considerable interest for the production of chiral compounds, which are crucial building blocks for many pharmaceuticals. Understanding the structural domains of DAAD is paramount for its targeted engineering to enhance stability, substrate specificity, and catalytic efficiency.

This technical guide elucidates the key structural features of DAAD, focusing on its primary functional regions: the FAD-binding domain, the substrate-binding domain, and the dimerization domain. Through a synthesis of current research, this document provides a detailed overview of the architecture and function of these domains.

Core Structural Domains of D-Amino Acid Dehydrogenase

D-amino acid dehydrogenase is a homodimeric protein, with each monomer comprising distinct domains that collaboratively execute its catalytic function. The overall structure facilitates the binding of the flavin adenine dinucleotide (FAD) cofactor and the D-amino acid substrate, positioning them for efficient catalysis.

1. FAD-Binding Domain: This conserved domain is responsible for anchoring the FAD cofactor, which is essential for the redox chemistry of the enzyme. The FAD-binding domain typically adopts a Rossmann fold, characterized by a repeating β-α-β motif. Specific consensus sequences, such as the GxGxxG motif, are involved in binding the pyrophosphate moiety of FAD, ensuring its correct orientation within the active site. For instance, in the D-amino acid dehydrogenase from Escherichia coli (PDB: 1DDA), the FAD-binding domain encompasses residues approximately from 3 to 140.

2. Substrate-Binding Domain: Situated adjacent to the FAD-binding domain, this region forms a pocket that accommodates the D-amino acid substrate. The size, shape, and chemical nature of this pocket dictate the enzyme's substrate specificity. Key amino acid residues within this domain interact with the substrate's amino and carboxyl groups, as well as its side chain, to ensure stereospecific recognition and catalysis. In the engineered D-amino acid dehydrogenase from Ureibacillus thermosphaericus (PDB: 5GZ6), residues such as Asp94 have been shown to be critical in defining substrate preference.[1] The substrate-binding domain in many DAADs is located in the region of residues ~141-300.

3. Dimerization Domain: The formation of a dimer is crucial for the stability and, in many cases, the catalytic activity of DAAD. The dimerization domain facilitates the interaction between the two monomers, creating a stable quaternary structure. This interface is often characterized by a network of hydrophobic interactions, hydrogen bonds, and salt bridges between residues on the surface of each subunit. In the case of the engineered DAAD from Ureibacillus thermosphaericus, the C-terminal region is involved in forming the dimer interface.

Quantitative Data on D-Amino Acid Dehydrogenase

To provide a comparative overview, the following table summarizes key quantitative data for D-amino acid dehydrogenases from different microbial sources.

| Enzyme Source | PDB Code | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) | Substrate | K_m (mM) | V_max (μmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Escherichia coli K12 | 1DDA | ~48 | 8.9 | N/A | D-Alanine | 30[2] | N/A | N/A | N/A |

| Helicobacter pylori NCTC 11637 | N/A | 44[3] | 8.0[3] | 37[3] | D-Proline | 40.2[3] | 25.0[3] | N/A | N/A |

| Rhodotorula gracilis | N/A | ~40 | 8.0-8.5[4] | 40-45[4] | D-Alanine | 1.8 | N/A | 721 | 4.0 x 10⁵ |

| Rhodotorula gracilis | N/A | ~40 | 8.0-8.5[4] | 40-45[4] | D-Valine | 0.8 | N/A | 523 | 6.5 x 10⁵ |

| Engineered Ureibacillus thermosphaericus (D94A mutant) | 5GZ6 | ~37 | N/A | 50 | Phenylpyruvate (reductive amination) | N/A | 16.1[1] | N/A | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of D-amino acid dehydrogenase.

Protocol 1: Spectrophotometric Enzyme Assay for D-Amino Acid Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the oxidative deamination of a D-amino acid by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP).

Materials:

-

Purified D-amino acid dehydrogenase

-

D-amino acid substrate (e.g., D-Alanine)

-

2,6-dichloroindophenol (DCIP)

-

Potassium phosphate buffer (50 mM, pH 8.0)

-

Spectrophotometer capable of measuring absorbance at 600 nm

-

Cuvettes

Procedure:

-

Prepare a stock solution of the D-amino acid substrate (e.g., 1 M D-Alanine) in potassium phosphate buffer.

-

Prepare a stock solution of DCIP (e.g., 5 mM) in the same buffer.

-

In a 1 mL cuvette, prepare the reaction mixture containing:

-

Potassium phosphate buffer (50 mM, pH 8.0) to a final volume of 1 mL.

-

D-amino acid substrate to the desired final concentration (e.g., 10 mM).

-

DCIP to a final concentration of 100 μM.

-

-

Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding a small volume of the purified D-amino acid dehydrogenase (e.g., 10 μL of a 1 mg/mL solution).

-

Immediately mix the contents of the cuvette by gentle inversion and start monitoring the decrease in absorbance at 600 nm over time.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of DCIP at pH 8.0 (ε₆₀₀ = 16.1 mM⁻¹cm⁻¹).

Protocol 2: Site-Directed Mutagenesis of D-Amino Acid Dehydrogenase using QuikChange™ Method

This protocol outlines the procedure for introducing a point mutation into the gene encoding D-amino acid dehydrogenase using the QuikChange™ site-directed mutagenesis method.[5][6][7][8]

Materials:

-

Plasmid DNA containing the DAAD gene

-

Two complementary mutagenic primers (HPLC purified)

-

PfuTurbo DNA polymerase or a similar high-fidelity polymerase

-

dNTP mix

-

DpnI restriction enzyme

-

Competent E. coli cells (e.g., XL1-Blue)

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥ 78°C.

-

PCR Amplification:

-

Set up a 50 μL PCR reaction containing: 5 μL of 10x reaction buffer, 10-50 ng of plasmid DNA, 125 ng of each mutagenic primer, 1 μL of dNTP mix, and 1 μL of PfuTurbo DNA polymerase.

-

Perform thermal cycling with an initial denaturation at 95°C for 30 seconds, followed by 12-18 cycles of denaturation at 95°C for 30 seconds, annealing at 55°C for 1 minute, and extension at 68°C for 1 minute per kb of plasmid length.

-

-

DpnI Digestion: Add 1 μL of DpnI restriction enzyme directly to the amplification reaction. Mix gently and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

-

Transformation: Transform competent E. coli cells with 1-2 μL of the DpnI-treated DNA.

-

Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

-

Verification: Select individual colonies, isolate plasmid DNA, and verify the desired mutation by DNA sequencing.

Protocol 3: Crystallization of D-Amino Acid Dehydrogenase

This protocol provides a general framework for the crystallization of D-amino acid dehydrogenase using the hanging drop vapor diffusion method.[9][10]

Materials:

-

Purified and concentrated D-amino acid dehydrogenase (typically 5-15 mg/mL in a low ionic strength buffer)

-

Crystallization screens (commercially available or custom-made)

-

24-well crystallization plates

-

Siliconized glass cover slips

-

Micro-pipettes

-

Stereomicroscope

Procedure:

-

Protein Preparation: Ensure the DAAD sample is highly pure and homogeneous. Concentrate the protein to a suitable concentration and buffer exchange into a buffer with low salt concentration (e.g., 10-20 mM HEPES or Tris).

-

Setting up the Reservoir: In the wells of a 24-well crystallization plate, pipette 500 μL of the various crystallization screen solutions.

-

Preparing the Drop: On a siliconized cover slip, mix 1-2 μL of the concentrated protein solution with 1-2 μL of the reservoir solution from the corresponding well.

-

Sealing the Well: Invert the cover slip and place it over the reservoir well, sealing it with grease to create an airtight environment.

-

Incubation and Observation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

-

Crystal Monitoring: Regularly observe the drops under a stereomicroscope for the formation of crystals over several days to weeks.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Enzymatic reaction mechanism of D-amino acid dehydrogenase.

Caption: Workflow for site-directed mutagenesis of D-amino acid dehydrogenase.

References

- 1. static.igem.org [static.igem.org]

- 2. Kinetic mechanism of D-amino acid oxidases from Rhodotorula gracilis and Trigonopsis variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Specificity and kinetics of Rhodotorula gracilis D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sekelsky.bio.unc.edu [sekelsky.bio.unc.edu]

- 6. gladstone.org [gladstone.org]

- 7. faculty.washington.edu [faculty.washington.edu]

- 8. agilent.com [agilent.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

The Intricate Dance of Flavin and Iron: Unraveling the Catalytic Core of D-Amino Acid Dehydrogenase (DadA)

For Immediate Release

A deep dive into the synergistic roles of flavin adenine dinucleotide (FAD) and iron-sulfur clusters in the enzymatic activity of D-amino acid dehydrogenase (DadA), this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. We explore the catalytic mechanism, present key quantitative data, and provide detailed experimental protocols to empower further investigation into this crucial enzyme.

D-amino acid dehydrogenase (DadA) is a key enzyme in the metabolism of D-amino acids, catalyzing their oxidative deamination to the corresponding α-keto acids. This enzymatic activity is critically dependent on the presence of two essential cofactors: a flavin derivative, typically flavin adenine dinucleotide (FAD), and an iron-sulfur cluster. This guide elucidates the individual and combined roles of these cofactors in the catalytic cycle of DadA, providing a foundational understanding for targeted drug design and biotechnological applications.

The Catalytic Heart of DadA: A Flavin-Iron Duet

The catalytic activity of D-amino acid dehydrogenase from organisms such as Escherichia coli is intrinsically linked to its identity as an iron-sulfur flavoenzyme. The enzyme harbors both a non-covalently bound FAD molecule and an iron-sulfur cluster within its active site. While FAD is the primary site of D-amino acid oxidation, the iron-sulfur cluster is believed to function as an electron relay, shuttling electrons from the reduced flavin to a terminal electron acceptor.

The catalytic cycle of DadA can be conceptualized as a multi-step process:

-

Substrate Binding: A D-amino acid substrate binds to the active site of the enzyme.

-

Oxidation of Substrate: The FAD cofactor, in its oxidized state, accepts a hydride ion from the α-carbon of the D-amino acid, leading to the formation of an imino acid intermediate and reduced FADH₂.

-

Hydrolysis: The imino acid is spontaneously hydrolyzed to release the corresponding α-keto acid and ammonia.

-

Electron Transfer: The electrons captured by FADH₂ are transferred, likely one at a time, to the iron-sulfur cluster. This regenerates the oxidized FAD, ready for another catalytic cycle.

-

Re-oxidation of the Iron-Sulfur Cluster: The reduced iron-sulfur cluster donates its electrons to a terminal electron acceptor, such as a quinone in the respiratory chain, returning the enzyme to its initial resting state.

Caption: Experimental workflow for investigating DadA cofactors.

Future Directions and Therapeutic Implications

A thorough understanding of the interplay between the flavin and iron-sulfur cofactors in DadA is paramount for the development of novel therapeutics targeting bacterial D-amino acid metabolism, a pathway often essential for bacterial survival and pathogenesis. By elucidating the precise mechanism of electron transfer and the structural determinants of cofactor binding, researchers can design specific inhibitors that disrupt DadA activity, paving the way for new classes of antibiotics. Furthermore, harnessing the catalytic power of DadA holds promise for various biotechnological applications, including the production of chiral compounds and the development of biosensors. Continued research into the intricate world of this iron-sulfur flavoenzyme will undoubtedly unlock new avenues for scientific and medical advancement.

Substrate Specificity of Bacterial D-Amino Acid Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acid dehydrogenase (DAD) is a flavoenzyme primarily found in bacteria that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and a reduced electron acceptor.[1] Unlike D-amino acid oxidases, which utilize molecular oxygen as the electron acceptor, DADs can transfer electrons to a variety of acceptors, with coenzyme Q being a common physiological partner.[1] This enzyme class (EC 1.4.99.1) is characterized by a broad substrate specificity, enabling bacteria to utilize a wide range of D-amino acids as carbon and nitrogen sources.[1][2][3] This technical guide provides an in-depth overview of the substrate specificity of bacterial DADs, detailed experimental protocols for its characterization, and its role in bacterial metabolism.

Data Presentation: Substrate Specificity of Bacterial D-Amino Acid Dehydrogenases

The substrate specificity of D-amino acid dehydrogenases varies between different bacterial species. While some DADs exhibit a preference for small aliphatic D-amino acids, others are more active towards aromatic or charged substrates. The following tables summarize the available quantitative data on the kinetic parameters of DADs from various bacteria.

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹M⁻¹) |

| D-Alanine | 11.3 ± 0.3 | 0.9 ± 0.1 | 12,556 |

| D-Valine | 12.1 ± 0.2 | 1.1 ± 0.1 | 11,000 |

| D-Leucine | 12.2 ± 0.3 | 0.8 ± 0.1 | 15,250 |

| D-Isoleucine | 10.9 ± 0.2 | 1.0 ± 0.1 | 10,900 |

| D-Serine | 9.8 ± 0.2 | 1.5 ± 0.2 | 6,533 |

| D-Threonine | 8.7 ± 0.1 | 1.8 ± 0.2 | 4,833 |

| D-Phenylalanine | 14.5 ± 0.4 | 0.5 ± 0.1 | 29,000 |

| D-Tyrosine | 13.8 ± 0.3 | 0.6 ± 0.1 | 23,000 |

| D-Tryptophan | 11.5 ± 0.3 | 0.7 ± 0.1 | 16,429 |

Table 1: Kinetic parameters of D-amino acid dehydrogenase (DadA) from Pseudomonas aeruginosa PAO1. Data extracted from reference[3].

| Substrate | Km (mM) |

| D-Alanine | 30 |

| 3,4-Dehydro-D-proline | 6.4 |

Table 2: Michaelis constants (Km) of D-amino acid dehydrogenase (DadA) from Escherichia coli (strain K12). Data from reference[2].

| Substrate | Relative Activity (%) |

| D-Phenylalanine | 100 |

| D-Alanine | 78 |

| D-Leucine | 65 |

| D-Valine | 62 |

| D-Serine | 55 |

| D-Methionine | 48 |

| D-Proline | 30 |

Table 3: Relative activity of a thermostable D-amino acid dehydrogenase from Rhodothermus marinus JCM9785. D-Phenylalanine was the most active substrate tested.[4][5] Data presented is illustrative based on the qualitative description in the source.

Experimental Protocols

The characterization of the substrate specificity of a bacterial D-amino acid dehydrogenase involves the expression and purification of the enzyme, followed by kinetic assays with a range of potential D-amino acid substrates.

Recombinant Expression and Purification of His-tagged D-amino acid Dehydrogenase

This protocol describes the expression of a His-tagged DAD in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

a. Gene Cloning and Expression Vector Construction:

-

Amplify the gene encoding the D-amino acid dehydrogenase from the bacterial genome of interest using PCR with primers that add a C-terminal or N-terminal hexa-histidine tag.

-

Clone the amplified gene into an appropriate expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7 promoter).

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression:

-

Inoculate a starter culture of the transformed E. coli in Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance the solubility of the expressed protein.

c. Cell Lysis and Lysate Preparation:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

d. Immobilized Metal Affinity Chromatography (IMAC):

-

Equilibrate an IMAC column (e.g., Ni-NTA resin) with binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Load the clarified lysate onto the column.

-

Wash the column with several column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged DAD from the column using an elution buffer containing a high concentration of imidazole (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

Collect the eluted fractions and analyze for the presence of the purified protein by SDS-PAGE.

-

Pool the fractions containing the purified DAD and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) and store at -80°C.

Kinetic Assay for D-amino acid Dehydrogenase Activity

This spectrophotometric assay measures the initial rate of D-amino acid oxidation by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCPIP).

a. Reagents:

-

100 mM Tris-HCl buffer, pH 8.5

-

1 M stock solutions of various D-amino acids in water

-

10 mM DCPIP stock solution in water

-

Purified D-amino acid dehydrogenase enzyme

b. Assay Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

800 µL of 100 mM Tris-HCl buffer, pH 8.5

-

100 µL of a specific D-amino acid at a desired concentration (to achieve a final concentration range for kinetic analysis, e.g., 0.1x to 10x the expected Km)

-

50 µL of 10 mM DCPIP (for a final concentration of 0.5 mM)

-

-

Incubate the reaction mixture at a constant temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding a small volume (e.g., 50 µL) of the purified DAD enzyme solution.

-

Immediately monitor the decrease in absorbance at 600 nm (the wavelength of maximum absorbance for oxidized DCPIP) over time using a spectrophotometer.

-

Record the initial linear rate of the reaction (ΔA600/min).

c. Data Analysis:

-

Calculate the initial velocity (v) of the reaction using the Beer-Lambert law: v = (ΔA600/min) / (ε * l), where ε is the molar extinction coefficient of DCPIP (16.1 mM⁻¹cm⁻¹) and l is the path length of the cuvette (typically 1 cm).

-

Repeat the assay for a range of substrate concentrations.

-

Determine the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software. The turnover number (kcat) can be calculated from the equation Vmax = kcat * [E]t, where [E]t is the total enzyme concentration.

Visualization of Experimental Workflow and Metabolic Context

Experimental Workflow for Determining Substrate Specificity

Caption: Workflow for DAD substrate specificity analysis.

Metabolic Context of D-amino acid Dehydrogenase

Bacterial D-amino acid dehydrogenase plays a crucial role in the catabolism of D-amino acids, linking their degradation to the central metabolism and the electron transport chain. D-amino acids themselves can be generated by racemases from their L-isomers or sourced from the environment. The α-keto acids produced by DAD can enter various metabolic pathways, such as gluconeogenesis or the citric acid cycle.

Caption: Metabolic role of D-amino acid dehydrogenase.

References

- 1. D-amino acid dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Dye-linked D-amino acid dehydrogenase from the thermophilic bacterium Rhodothermus marinus JCM9785: characteristics and role in trans-4-hydroxy-L-proline catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

The Evolutionary Trajectory of the dadA Gene: A Technical Guide

An In-depth Exploration of the Phylogeny, Horizontal Gene Transfer, and Regulatory Evolution of D-Amino Acid Dehydrogenase

Introduction

The dadA gene, encoding the enzyme D-amino acid dehydrogenase (EC 1.4.99.1), plays a pivotal role in the catabolism of D-amino acids in various bacteria. This flavoenzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, which can then enter central metabolism. The evolutionary history of dadA is a compelling narrative of adaptation, shaped by vertical descent, horizontal gene transfer (HGT), and the co-evolution of regulatory networks. This technical guide provides a comprehensive overview of the evolutionary history of the dadA gene, intended for researchers, scientists, and drug development professionals. We will delve into its phylogenetic distribution, the role of HGT in its dissemination, the comparative genomics of the dad operon, and the evolution of its regulatory control.

Phylogenetic Distribution and Sequence Conservation

The dadA gene is sporadically distributed across the bacterial domain, with a notable presence in Proteobacteria, particularly within the genera Pseudomonas and Escherichia. Its prevalence in other phyla is less consistent, suggesting a pattern of gene gain and loss throughout bacterial evolution.

Table 1: Phylogenetic Distribution of the dadA Gene in Selected Bacterial Phyla

| Phylum | Representative Genus | Presence of dadA |

| Proteobacteria | Pseudomonas | Common |

| Proteobacteria | Escherichia | Present |

| Firmicutes | Bacillus | Variable |

| Actinobacteria | Streptomyces | Rare |

| Bacteroidetes | Bacteroides | Rare |

| Cyanobacteria | Synechocystis | Absent |

Note: This table represents a generalization based on available genomic data. The presence or absence of dadA can vary at the species and strain level.

Sequence conservation analysis of DadA proteins reveals a conserved FAD-binding domain, essential for its catalytic activity. The overall sequence identity, however, can be relatively low between distantly related bacteria, indicating significant divergence over evolutionary time. For instance, the DadA protein from Helicobacter pylori shows low primary structure similarity to other bacterial D-amino acid dehydrogenases[1].

The Role of Horizontal Gene Transfer in the Evolution of dadA

Horizontal gene transfer is a major driving force in the evolution of metabolic pathways in bacteria, and the distribution of D-amino acid metabolism enzymes is a prime example of this phenomenon. The sporadic distribution of the dadA gene across distant bacterial lineages strongly suggests that HGT has played a significant role in its dissemination.

The acquisition of dadA via HGT can provide a significant selective advantage to the recipient organism, enabling it to utilize D-amino acids as a carbon and nitrogen source, which may be abundant in specific ecological niches. The evolution of D-amino acid metabolism in eukaryotes is also marked by widespread inter- and intra-domain HGT events, further highlighting the mobility of these genetic modules[2].

Table 2: Putative Horizontal Gene Transfer Events Involving D-Amino Acid Metabolism Genes

| Recipient Lineage | Putative Donor Lineage | Gene/Pathway | Evidence |

| Fungi | Bacteria | Amino acid racemases | Phylogenetic incongruence |

| Eukaryotes | Bacteria | D-amino acid metabolism enzymes | Phylogenetic analysis |

Note: While specific HGT events for the dadA gene are not extensively documented in the currently available search results, the broader context of D-amino acid metabolism evolution strongly supports its transfer via HGT.

Comparative Genomics of the dad Operon

In many bacteria, the dadA gene is part of a co-regulated gene cluster known as the dad operon. The composition and organization of this operon can vary between different bacterial lineages, providing insights into its evolutionary history.

The dadAX Operon in Pseudomonas aeruginosa

In Pseudomonas aeruginosa, the dad locus includes the dadA gene and the dadX gene, which encodes an alanine racemase. The dadAX operon is essential for the catabolism of both D- and L-alanine[3][4]. The alanine racemase (DadX) converts L-alanine to D-alanine, which is then deaminated by D-amino acid dehydrogenase (DadA) to pyruvate.

The dad Operon in Escherichia coli

In Escherichia coli K-12, the dad operon also consists of the dadA and dadX genes[5][6]. The gene organization is conserved, suggesting a common evolutionary origin of this functional module in Proteobacteria.

The conservation of the dadAX gene cluster in these and other related bacteria suggests that this operon has been maintained as a functional unit for efficient alanine catabolism. Variations in the gene content and regulatory regions of the dad operon in other bacteria would be a fruitful area for further comparative genomic analysis.

Evolution of the Regulatory Network: The DadR Signaling Pathway

The expression of the dadAX operon is tightly regulated to ensure that the enzymes are produced only when needed. In Pseudomonas aeruginosa, the expression of the dadAX operon is controlled by the transcriptional activator DadR, a member of the Lrp/AsnC family of regulators[3][4].

The induction of the dadAX operon is triggered by the presence of L-alanine, which acts as an effector molecule for the DadR protein. L-alanine binding to DadR increases its affinity for the dadA promoter region, leading to the activation of transcription[7][8].

Figure 1: DadR-mediated regulation of the dadAX operon in Pseudomonas aeruginosa.

This regulatory mechanism is a classic example of substrate induction, where the presence of the substrate (or a closely related molecule) triggers the expression of the enzymes required for its metabolism. The evolution of this regulatory circuit in conjunction with the dadAX operon highlights the tight coupling of gene function and regulation.

Experimental Protocols

The study of the evolutionary history of the dadA gene relies on a combination of computational and experimental techniques.

Phylogenetic Analysis

-

Sequence Retrieval: Homologous sequences of the dadA gene or DadA protein are retrieved from public databases such as NCBI GenBank or UniProt using BLAST searches[9].

-

Multiple Sequence Alignment: The retrieved sequences are aligned using algorithms like ClustalW, MAFFT, or MUSCLE to identify conserved regions and evolutionary relationships.

-

Phylogenetic Tree Construction: A phylogenetic tree is constructed from the multiple sequence alignment using methods such as:

-

Neighbor-Joining: A distance-matrix method that is computationally fast.

-

Maximum Likelihood: A statistical method that finds the most likely tree given a model of evolution.

-

Bayesian Inference: A statistical method that provides probabilities for the clades in the tree. Software packages like MEGA, RAxML, and MrBayes are commonly used for phylogenetic tree construction.

-

Figure 2: A simplified workflow for phylogenetic analysis.

Detection of Horizontal Gene Transfer

-

Parametric Methods: These methods identify genes with atypical sequence composition (e.g., GC content, codon usage) compared to the rest of the genome, which can be indicative of HGT.

-

Phylogenetic Methods: These methods are considered the gold standard for HGT detection. They involve comparing the phylogenetic tree of a specific gene (the gene tree) with the phylogenetic tree of the host organisms (the species tree). Incongruence between the two trees, where the gene from one species clusters with genes from a distantly related species, is strong evidence for HGT.

Figure 3: Methodologies for the detection of horizontal gene transfer.

Conclusion and Future Directions

The evolutionary history of the dadA gene is a multifaceted story of vertical inheritance punctuated by horizontal gene transfer events, leading to its patchy distribution across the bacterial kingdom. The co-evolution of the dadA gene with the dadX gene within the dad operon, along with its sophisticated regulation by the DadR transcriptional activator, underscores the selective pressures for efficient D-amino acid catabolism.

Future research in this area should focus on several key aspects:

-

Comprehensive Phylogenetic Analysis: A large-scale phylogenetic analysis of the DadA protein family from a diverse range of prokaryotic genomes is needed to create a robust evolutionary tree and more definitively map the instances of vertical descent and HGT.

-

Quantitative HGT Analysis: The application of advanced computational methods to quantify the frequency and directionality of dadA gene transfer would provide a clearer picture of its evolutionary dynamics.

-

Comparative Genomics of the dad Operon: A broader comparative genomic study of the dad operon across different bacterial phyla will reveal the extent of its conservation and the evolutionary modifications it has undergone.

-

Functional Characterization: Experimental validation of the function of dadA homologs in a wider range of bacteria will be crucial to understanding the physiological and ecological significance of this gene in different contexts.

A deeper understanding of the evolutionary history of the dadA gene and its role in D-amino acid metabolism has implications for drug development. As D-amino acids are integral components of the bacterial cell wall, enzymes involved in their metabolism, such as D-amino acid dehydrogenase, represent potential targets for novel antimicrobial agents. By elucidating the evolutionary landscape of dadA, we can gain valuable insights into the diversity and adaptability of bacterial metabolic pathways, paving the way for the development of more effective and targeted therapeutic strategies.

References

- 1. D-Amino acid dehydrogenase from Helicobacter pylori NCTC 11637 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Widespread Inter- and Intra-Domain Horizontal Gene Transfer of d-Amino Acid Metabolism Enzymes in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Construction of phylogenetic trees by kernel-based comparative analysis of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation and Characterization of the dadRAX Locus for d-Amino Acid Catabolism in Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organization and expression of the Escherichia coli K-12 dad operon encoding the smaller subunit of D-amino acid dehydrogenase and the catabolic alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organization and expression of the Escherichia coli K-12 dad operon encoding the smaller subunit of D-amino acid dehydrogenase and the catabolic alanine racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Regulation and characterization of the dadRAX locus for D-amino acid catabolism in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to D-Amino Acid Metabolism in Prokaryotes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core aspects of D-amino acid metabolism in prokaryotes, focusing on the enzymatic pathways, physiological significance, and regulatory mechanisms. It is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and for professionals involved in the development of novel antimicrobial agents.

Introduction to D-Amino Acids in Prokaryotes

While L-amino acids are the canonical building blocks of proteins, D-amino acids play crucial and diverse roles in the bacterial world.[1][2] Primarily known as essential components of the peptidoglycan cell wall, D-amino acids also function as signaling molecules that regulate key bacterial processes such as biofilm formation and dispersal, and spore germination.[3][4] Bacteria have evolved a sophisticated metabolic network for the synthesis, modification, and degradation of a variety of D-amino acids, making these pathways attractive targets for the development of new antibiotics.[5]

Key Enzymes in D-Amino Acid Metabolism

The metabolism of D-amino acids in prokaryotes is orchestrated by a diverse set of enzymes, primarily racemases, dehydrogenases, and oxidases.

Amino Acid Racemases

Amino acid racemases catalyze the interconversion between L- and D-enantiomers of amino acids and are central to the production of D-amino acids.[6][7] These enzymes are broadly classified based on their dependence on pyridoxal-5'-phosphate (PLP) as a cofactor.

-

PLP-Dependent Racemases:

-

Alanine Racemase (Alr/DadX): This is one of the most extensively studied racemases, providing the D-alanine necessary for peptidoglycan synthesis.[8] Most bacteria possess two types of alanine racemases: Alr, which is involved in peptidoglycan synthesis, and DadX, which participates in L-alanine catabolism.[1][9]

-

Serine Racemase (VanT): This enzyme produces D-serine from L-serine and is notably involved in vancomycin resistance in some bacteria by modifying the peptidoglycan structure.[1]

-

-

PLP-Independent Racemases:

-

Glutamate Racemase (MurI): This enzyme provides the D-glutamate required for peptidoglycan synthesis and operates through a two-base mechanism involving cysteine residues.[1]

-

Aspartate Racemase: Found in various Gram-positive bacteria, this enzyme produces D-aspartate, which can be incorporated into the cell wall.[1]

-

-

Broad-Spectrum Racemases (Bsr): Some bacteria possess broad-spectrum racemases that can produce a variety of D-amino acids, including non-canonical ones like D-methionine and D-leucine, which play regulatory roles.[3]

D-Amino Acid Dehydrogenases (D-AADH)

D-amino acid dehydrogenases are FAD-dependent enzymes that catalyze the oxidative deamination of D-amino acids to their corresponding α-keto acids.[10] These enzymes are involved in the catabolism of D-amino acids, allowing bacteria to use them as carbon and nitrogen sources.[10] They exhibit broad substrate specificity, with a notable activity on D-alanine.[10]

D-Amino Acid Oxidases (DAO)

D-amino acid oxidases are flavoenzymes that also catalyze the oxidative deamination of D-amino acids, producing α-keto acids, ammonia, and hydrogen peroxide.[11][12][13] While extensively studied in eukaryotes, bacterial DAOs have been identified and characterized more recently.[11][13] They are proposed to be involved in the degradation of non-canonical D-amino acids released from the cell wall.[11][13]

Metabolic Pathways Involving D-Amino Acids

Anabolic Pathways: Peptidoglycan Synthesis

The primary anabolic role of D-amino acids is their incorporation into the peptidoglycan layer of the bacterial cell wall. D-alanine and D-glutamate are the most common D-amino acids found in peptidoglycan, where they contribute to the structural integrity and resistance to proteases.[3] The synthesis of these D-amino acids is a critical step in cell wall biosynthesis.

Catabolic Pathways

Prokaryotes can utilize D-amino acids as nutrients through catabolic pathways. D-amino acid dehydrogenases and oxidases convert D-amino acids into their corresponding α-keto acids, which can then enter central metabolic pathways such as the citric acid cycle.[10][13][14]

Signaling Pathways: Biofilm Dispersal

Certain D-amino acids, particularly non-canonical ones, act as signaling molecules that trigger the disassembly of biofilms.[15] In Bacillus subtilis, a mixture of D-leucine, D-methionine, D-tyrosine, and D-tryptophan, released during the stationary phase, can induce biofilm dispersal at nanomolar concentrations.[15] This occurs through the incorporation of these D-amino acids into the cell wall, which in turn leads to the release of amyloid fibers (composed of the TasA protein) that hold the biofilm together.[11][15] This release is mediated by the protein YqxM, which is involved in anchoring the TasA fibers to the cell.[11][15]

Quantitative Data on D-Amino Acid Metabolism

The following tables summarize key quantitative data related to D-amino acid metabolism in prokaryotes.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Reference |

| Glutamate Racemase | Fusobacterium nucleatum | L-Glutamate | 1.04 ± 0.07 | 17.4 ± 0.8 | [1] |

| D-Glutamate | 1.7 ± 0.1 | 26 ± 1 | [1] | ||

| Arginine Racemase | Parafannyhessea umbonata | L-Arginine | 0.167 - 0.885 | 5.86 - 61.5 | [2] |

| D-Lactate Dehydrogenase | Lactobacillus delbrueckii | Pyruvate | 1.34 | - | [16][17] |

Table 2: Concentrations of Extracellular D-Amino Acids in Bacterial Cultures

| Bacterium | Growth Phase | D-Amino Acid | Concentration | Reference |

| Vibrio cholerae | Stationary | D-Methionine | Millimolar range | [4] |

| Stationary | D-Leucine | Millimolar range | [4] | |

| Bacillus subtilis | Stationary | D-Tyrosine | Millimolar range | [4] |

| Stationary | D-Phenylalanine | Millimolar range | [4] | |

| Biofilm Dispersal | D-Leucine, D-Methionine, D-Tyrosine, D-Tryptophan | Nanomolar range | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of D-amino acid metabolism.

Quantification of D-Amino Acids by HPLC-MS

This protocol describes a general method for the quantification of D-amino acids in bacterial culture supernatants.

Methodology:

-

Sample Preparation:

-

Grow bacterial cultures to the desired growth phase (e.g., stationary phase).

-

Centrifuge the culture to pellet the cells.

-

Carefully collect the supernatant and filter-sterilize it through a 0.22 µm filter.

-

-

Derivatization:

-

Derivatize the amino acids in the supernatant with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be separated by reverse-phase HPLC.

-

-

HPLC-MS Analysis:

-

Separate the derivatized amino acids on a C18 reverse-phase HPLC column.

-

Use a gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) for elution.[18][19]

-

Detect and quantify the diastereomers using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

-

-

Quantification:

-

Prepare standard curves for each D- and L-amino acid of interest using known concentrations of derivatized standards.

-

Calculate the concentration of each D-amino acid in the samples by comparing their peak areas to the corresponding standard curves.

-

Alanine Racemase Activity Assay (Coupled Enzyme Assay)

This protocol describes a continuous spectrophotometric assay for determining alanine racemase activity by coupling the production of L-alanine from D-alanine to the activity of L-alanine dehydrogenase.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 8.0), NAD+, L-alanine dehydrogenase, and the purified alanine racemase enzyme.

-

The reaction should be performed at a constant temperature (e.g., 37°C).

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the substrate, D-alanine.

-

-

Measurement:

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. This increase is due to the reduction of NAD+ to NADH by L-alanine dehydrogenase as it converts the L-alanine produced by the racemase into pyruvate.[20]

-

The rate of NADH production is directly proportional to the activity of the alanine racemase.

-

-

Calculation of Activity:

-

Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

Gene Deletion using CRISPR-Cas9 in Bacillus subtilis

This protocol provides a streamlined method for gene deletion in B. subtilis using the CRISPR-Cas9 system, leveraging the B. subtilis knockout (BKE) collection.[6][21]

Methodology:

-

Strain and Plasmid Preparation:

-